molecular formula C13H15N5S B315333 {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE

{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE

Cat. No.: B315333
M. Wt: 273.36 g/mol
InChI Key: VXJAYEGPALIBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE is a synthetic organic compound that features a tetrazole ring, a thioether linkage, and a phenylpropynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE typically involves the nucleophilic substitution reaction of 1-methyl-1H-tetrazole-5-thiol with an appropriate alkyl halide, followed by coupling with a phenylpropynylamine derivative. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. These methods can include the use of automated reactors and real-time monitoring systems to ensure optimal reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Various nucleophiles, polar aprotic solvents, and bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted tetrazole derivatives.

Mechanism of Action

The mechanism of action of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes or receptors and modulate their activity. The phenylpropynyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15N5S

Molecular Weight

273.36 g/mol

IUPAC Name

N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-3-phenylprop-2-yn-1-amine

InChI

InChI=1S/C13H15N5S/c1-18-13(15-16-17-18)19-11-10-14-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,14H,9-11H2,1H3

InChI Key

VXJAYEGPALIBPV-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC#CC2=CC=CC=C2

Canonical SMILES

CN1C(=NN=N1)SCCNCC#CC2=CC=CC=C2

Origin of Product

United States

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